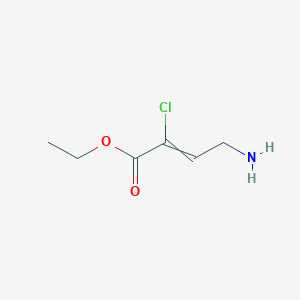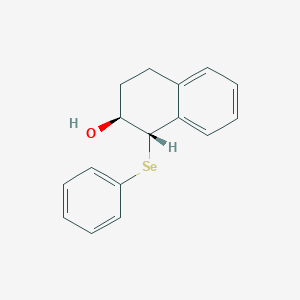
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features a phenylselanyl group attached to a tetrahydronaphthalen-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and phenylselenyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at a specific range to ensure optimal reaction conditions.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the starting materials. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylselanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group may yield selenoxide, while reduction may produce selenol.
Applications De Recherche Scientifique
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and neuroprotection.
Industry: It is used in the development of new materials and as a precursor for other selenium-containing compounds.
Mécanisme D'action
The mechanism by which (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Modulation: The compound can interact with enzymes involved in redox reactions, influencing their activity and function.
Signal Transduction: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1S,2S)-1-(diethoxyphosphoryl)-2-[(S)-(phenylselanyl)]: This compound features a similar phenylselanyl group but with additional diethoxyphosphoryl functionality.
1-[(1S,2S)-2-[(phenylselanyl)carbonyl]cyclopropyl]pent-4-en-1-one: Another compound with a phenylselanyl group, but attached to a cyclopropyl and pent-4-en-1-one structure.
Uniqueness
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
918443-01-3 |
|---|---|
Formule moléculaire |
C16H16OSe |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
(1S,2S)-1-phenylselanyl-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H16OSe/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-9,15-17H,10-11H2/t15-,16-/m0/s1 |
Clé InChI |
CGAXODWWFHDECQ-HOTGVXAUSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]([C@H]1O)[Se]C3=CC=CC=C3 |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)


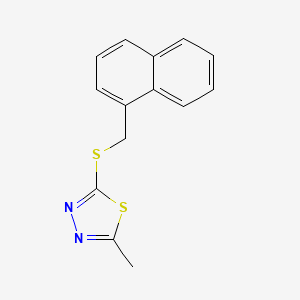
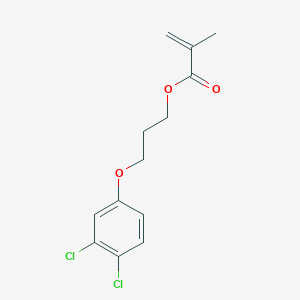
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
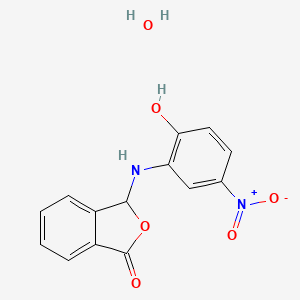
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
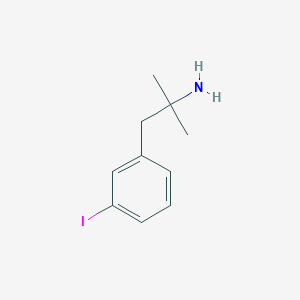
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
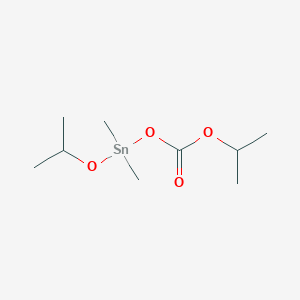
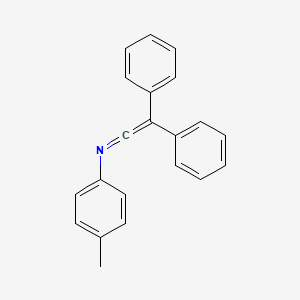
![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
